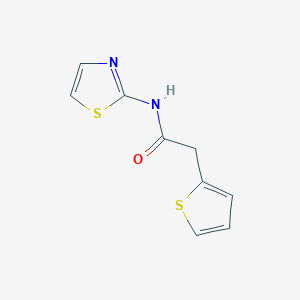![molecular formula C16H13Cl2N3O4 B3855488 2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3855488.png)
2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide, commonly known as "DCPAH," is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPAH is a hydrazide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The compound was first synthesized in the 1980s, and since then, it has been investigated for its potential as a biochemical tool in various research fields.
Mécanisme D'action
DCPAH inhibits the activity of peroxidases by binding to the heme group, which is an essential component of these enzymes. The binding of DCPAH to the heme group prevents the peroxidase from carrying out its catalytic function, leading to a decrease in the activity of the enzyme.
Biochemical and Physiological Effects:
DCPAH has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DCPAH has also been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCPAH is its ability to inhibit peroxidase activity selectively. This property makes DCPAH an excellent tool for studying the role of peroxidases in various physiological processes. However, one of the limitations of DCPAH is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on DCPAH. One area of interest is the development of new derivatives of DCPAH that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the potential of DCPAH as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of DCPAH and its effects on various physiological processes.
Conclusion:
In conclusion, DCPAH is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of peroxidases selectively and has a variety of biochemical and physiological effects. While DCPAH has some limitations, it remains a valuable tool for studying the role of peroxidases in various physiological processes. There are several future directions for research on DCPAH, including the development of new derivatives and the investigation of its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
DCPAH has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of peroxidases, which are enzymes that play a crucial role in various physiological processes. DCPAH has also been investigated for its potential as a tool for studying the role of peroxidases in various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-10(11-3-2-4-13(7-11)21(23)24)19-20-16(22)9-25-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,20,22)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOODKJSFPMBF-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
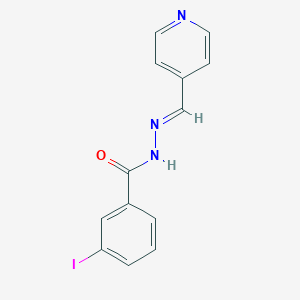
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)
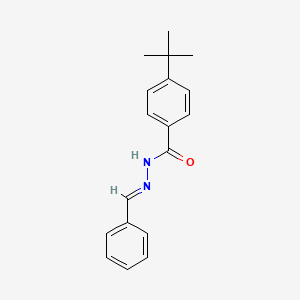
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)
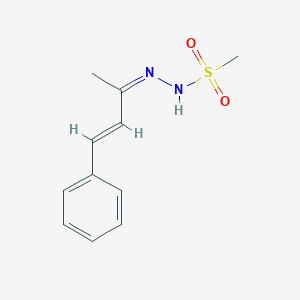
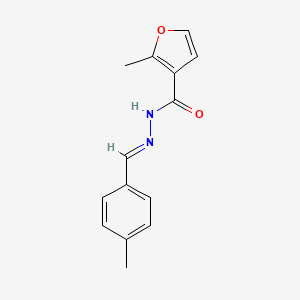
![N-(4-chloro-2-methylphenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855463.png)
![1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855475.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B3855479.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3855485.png)

